molecular formula C15H19NO2 B12917559 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one CAS No. 20381-04-8

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one

Cat. No.: B12917559
CAS No.: 20381-04-8
M. Wt: 245.32 g/mol
InChI Key: XSFAMKAWDRDGMU-UHFFFAOYSA-N
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Description

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-b][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyltryptophol with iodine azide can lead to the formation of similar pyrrolo-indole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include iodine azide for azidation reactions, and acetic acid as a solvent for isomerization reactions . Reaction conditions such as temperature and pH are carefully controlled to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-methyltryptophol with iodine azide can yield azido-pyrrolo-indole derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways would depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

20381-04-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

8a-(2,4-dimethylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one

InChI

InChI=1S/C15H19NO2/c1-11-4-5-13(12(2)10-11)15-7-6-14(17)16(15)8-3-9-18-15/h4-5,10H,3,6-9H2,1-2H3

InChI Key

XSFAMKAWDRDGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C23CCC(=O)N2CCCO3)C

Origin of Product

United States

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